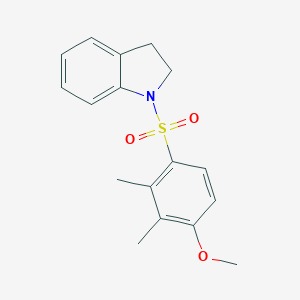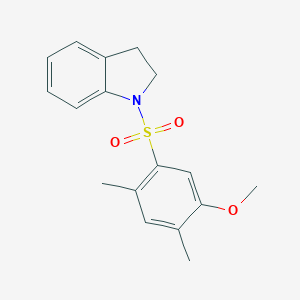
N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide, also known as sulcotrione, is a selective herbicide that is widely used in agriculture. It is a member of the sulfonylurea family of herbicides, which are known for their high potency and low toxicity. Sulcotrione has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds.
Mécanisme D'action
Sulcotrione works by inhibiting the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. This inhibition leads to a disruption in the normal metabolic processes of the plant, ultimately resulting in its death. Sulcotrione is highly selective for plants, as the enzyme acetolactate synthase is not present in animals.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide are well-documented. As mentioned earlier, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide inhibits the enzyme acetolactate synthase, which leads to a disruption in the normal metabolic processes of the plant. This disruption can lead to a range of effects, including stunted growth, chlorosis, and eventually death. In addition, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been found to have a low impact on non-target organisms, making it an environmentally friendly herbicide.
Avantages Et Limitations Des Expériences En Laboratoire
Sulcotrione has several advantages for use in lab experiments. It is highly potent, meaning that only small amounts are needed to achieve the desired effect. It is also highly selective for plants, meaning that it can be used to study the effects of acetolactate synthase inhibition on plant growth and development without affecting other organisms. However, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide does have some limitations. It is not effective against all weeds, and some weeds have developed resistance to sulfonylurea herbicides. In addition, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide has a relatively short half-life in the environment, which can limit its effectiveness in field applications.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide. One area of interest is the development of new sulfonylurea herbicides that are effective against weeds that have developed resistance to current herbicides. Another area of interest is the study of the effects of sulfonylurea herbicides on non-target organisms, including soil microorganisms and insects. Finally, there is interest in the development of new formulations of sulfonylurea herbicides that are more effective and environmentally friendly.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base. The resulting sulfonylurea is then purified by recrystallization. The yield of the synthesis is typically high, and the purity of the final product is also high.
Applications De Recherche Scientifique
Sulcotrione has been extensively studied in the field of weed science. It has been found to be effective against a wide range of weeds, including those that are resistant to other herbicides. Sulcotrione has also been found to have a low impact on non-target organisms, making it an environmentally friendly herbicide. In addition, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been used as a tool in plant physiology research to study the role of the enzyme acetolactate synthase in plant growth and development.
Propriétés
Nom du produit |
N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H19ClN2O3S |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O3S/c1-4-22-14-7-5-12(11(2)3)9-15(14)23(20,21)19-16-8-6-13(17)10-18-16/h5-11H,4H2,1-3H3,(H,18,19) |
Clé InChI |
YXPAAOVESZYQDF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)






![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)